Ceftibuten Related Impurity 6
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Overview
Description
Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.
Preparation Methods
The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:
Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.
Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.
Chemical Reactions Analysis
Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ceftibuten Related Impurity 6 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for ceftibuten and its impurities.
Quality Control: It is used in quality control processes to ensure the purity and efficacy of ceftibuten products.
Stability Studies: It is used in stability studies to assess the shelf life and stability of ceftibuten products.
Genotoxic Potential Assessment: It is used to identify unknown impurities and assess their genotoxic potential.
Mechanism of Action
Ceftibuten Related Impurity 6, like ceftibuten, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more penicillin-binding proteins (PBPs), which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the cessation of cell wall biosynthesis, ultimately causing bacterial cell lysis due to the activity of cell wall autolysis enzymes .
Comparison with Similar Compounds
Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:
Ceftibuten Related Impurity 1: This impurity has a different molecular structure and may exhibit different chemical properties.
Ceftibuten Related Impurity 3: This impurity also differs in its molecular structure and chemical properties.
Ceftibuten Related Impurity 4: Similar to the other impurities, it has unique chemical properties and potential effects.
This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.
Biological Activity
Ceftibuten, a third-generation cephalosporin antibiotic, is primarily used to treat bacterial infections, particularly those caused by Gram-negative bacteria. However, the presence of impurities, such as Ceftibuten Related Impurity 6 (CR6), can significantly affect its pharmacological properties and safety profile. This article explores the biological activity of CR6, focusing on its antimicrobial efficacy, potential toxicity, and implications for clinical use.
Ceftibuten is characterized by its chemical structure C15H14N4O6S2 and is known to be unstable under various environmental conditions, including light and heat. This instability can lead to the formation of polymeric impurities like CR6, which may arise during the synthesis or storage of the drug .
Property | Value |
---|---|
Chemical Formula | C15H14N4O6S2 |
Molecular Weight | 358.42 g/mol |
Stability Conditions | Sensitive to light, heat, and moisture |
Antimicrobial Activity
Recent studies have evaluated the in vitro activity of ceftibuten and its impurities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
In Vitro Efficacy
A study assessed the antimicrobial activity of ceftibuten and CR6 against a range of Enterobacterales isolates. The results demonstrated that ceftibuten alone had varying MIC values depending on the bacterial strain:
- Ceftibuten MIC values :
- ESBL-producing strains: MIC ≤1 μg/mL inhibited 93.5% of isolates.
- KPC-producing strains: MIC ≤8 μg/mL inhibited 60.0% of isolates.
The addition of CR6 significantly altered these values, suggesting a potential antagonistic effect on the antibiotic's efficacy .
Comparative Activity with Other Antibiotics
In comparative studies, ceftibuten was found to be less effective than other beta-lactam antibiotics when tested against resistant strains. For example, ceftazidime-avibactam showed superior potency (MIC ≤0.5 μg/mL) compared to ceftibuten alone (MIC ≥32 μg/mL) .
Toxicological Considerations
The presence of CR6 raises concerns regarding potential toxicity. Studies indicate that higher concentrations of polymeric impurities correlate with increased allergic reactions in patients. For instance:
- Allergic Reaction Incidence :
- Average polymeric impurity at 21.44 μg/g: 0.2% incidence
- Average polymeric impurity at 76.7 μg/g: 0.74% incidence
This trend highlights the necessity for rigorous quality control during drug manufacturing to minimize impurity levels .
Case Studies
Several case reports have documented adverse reactions associated with ceftibuten formulations containing elevated levels of impurities like CR6:
- Case Study 1 : A patient developed anaphylactic shock after administration of a ceftibuten formulation with high polymer content.
- Case Study 2 : Clinical outcomes were less favorable in patients treated with ceftibuten containing significant amounts of CR6 compared to those receiving purer formulations.
These cases underscore the importance of monitoring impurity levels in pharmaceutical preparations to ensure patient safety.
Properties
CAS No. |
57028-71-4 |
---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |
InChI Key |
ODKAYLSZYDIQRV-HFLHWUEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |
Origin of Product |
United States |
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